![molecular formula C11H14N4 B13268697 2-methyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13268697.png)
2-methyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
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Overview
Description
3-(2-Methyl-3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form the imidazo[4,5-b]pyridine core . Subsequent alkylation reactions introduce the pyrrolidine ring, often using phase transfer catalysis under solid-liquid conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the nitrogen atoms of the imidazo[4,5-b]pyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated derivatives and phase transfer catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
3-(2-Methyl-3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Methyl-3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes or receptors involved in disease pathways. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares the same core structure but lacks the pyrrolidine ring.
Imidazo[4,5-c]pyridine: Similar core structure with different fusion pattern.
Pyrrolopyrazine: Contains a pyrrole ring fused with a pyrazine ring.
Uniqueness
3-(2-Methyl-3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine is unique due to the presence of both the imidazo[4,5-b]pyridine core and the pyrrolidine ring, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug discovery and material science .
Biological Activity
2-Methyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and therapeutic potential.
- Molecular Formula : C₁₂H₁₆N₄
- Molecular Weight : 216.28 g/mol
- CAS Number : 1894857-38-5
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of anticancer and neuroprotective effects.
Anticancer Activity
Several studies have explored the anticancer properties of imidazopyridine derivatives, including this compound. The compound has been shown to induce apoptosis in cancer cell lines through several mechanisms:
- Cell Viability Reduction : In vitro studies demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.
- Mechanism of Action : The compound appears to activate caspase pathways leading to apoptosis, as evidenced by increased caspase-3 activity in treated cells .
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
A549 | 8.4 | Apoptosis via caspase activation |
MCF-7 | 6.8 | Apoptosis via caspase activation |
Neuroprotective Effects
Recent studies have indicated that derivatives of imidazopyridine can act as inhibitors of sphingomyelinases, which are implicated in neurodegenerative diseases such as Alzheimer's disease. The compound's ability to penetrate the blood-brain barrier enhances its potential for neuroprotection:
- Inhibition of Sphingomyelinase : The compound has been identified as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a role in the release of exosomes from neurons .
- Therapeutic Efficacy : In animal models, the compound demonstrated significant neuroprotective effects, suggesting potential applications in treating neurodegenerative disorders.
Case Studies
- Study on Cancer Cell Lines :
- Neuroprotection in Animal Models :
Properties
Molecular Formula |
C11H14N4 |
---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
2-methyl-3-pyrrolidin-3-ylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C11H14N4/c1-8-14-10-3-2-5-13-11(10)15(8)9-4-6-12-7-9/h2-3,5,9,12H,4,6-7H2,1H3 |
InChI Key |
KNKGGHJZHSOIEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C3CCNC3)N=CC=C2 |
Origin of Product |
United States |
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